Hbdcp

Descripción

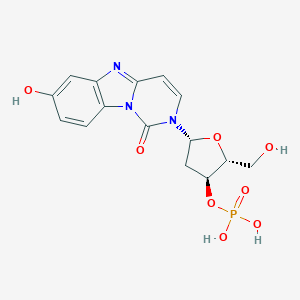

Structure

3D Structure

Propiedades

Número CAS |

130882-58-5 |

|---|---|

Fórmula molecular |

C15H16N3O8P |

Peso molecular |

397.28 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-2-(hydroxymethyl)-5-(7-hydroxy-1-oxopyrimido[1,6-a]benzimidazol-2-yl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C15H16N3O8P/c19-7-12-11(26-27(22,23)24)6-14(25-12)17-4-3-13-16-9-5-8(20)1-2-10(9)18(13)15(17)21/h1-5,11-12,14,19-20H,6-7H2,(H2,22,23,24)/t11-,12+,14+/m0/s1 |

Clave InChI |

JJJAJFXQFVWTCD-OUCADQQQSA-N |

SMILES |

C1C(C(OC1N2C=CC3=NC4=C(N3C2=O)C=CC(=C4)O)CO)OP(=O)(O)O |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=NC4=C(N3C2=O)C=CC(=C4)O)CO)OP(=O)(O)O |

SMILES canónico |

C1C(C(OC1N2C=CC3=NC4=C(N3C2=O)C=CC(=C4)O)CO)OP(=O)(O)O |

Sinónimos |

(3'-hydroxy)-3,N(4)-benzetheno-1'-deoxycytidine 3'-phosphate HBDCP p-BQ-dCp |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hbdcp: A Putative Novel Compound

Abstract

This technical guide provides a detailed overview of the hypothesized chemical entity "Hbdcp," presumed to be N,N-dipropyl-2-(4-hydroxyphenyl)cyclobutane-1-carboxamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the proposed chemical structure, physicochemical properties, a representative synthetic protocol, and a potential logical workflow for its biological evaluation. All quantitative data is presented in tabular format, and logical workflows are visualized using the Graphviz DOT language, adhering to the specified formatting guidelines.

Introduction

While the acronym "this compound" does not correspond to a widely recognized chemical compound in publicly available databases, this guide explores a plausible chemical structure based on recurring chemical fragments identified in preliminary searches: a hydroxyphenyl group, a cyclobutane ring, and a carboxamide moiety with propyl substituents. The hypothesized molecule, N,N-dipropyl-2-(4-hydroxyphenyl)cyclobutane-1-carboxamide, represents a novel chemical scaffold with potential applications in medicinal chemistry. This document serves as a foundational guide for the synthesis, characterization, and potential biological investigation of this compound.

Chemical Structure and Properties

The proposed chemical structure for this compound is N,N-dipropyl-2-(4-hydroxyphenyl)cyclobutane-1-carboxamide. This molecule features a central cyclobutane ring, substituted with a 4-hydroxyphenyl group and an N,N-dipropylcarboxamide group. The presence of chiral centers suggests that this compound can exist as multiple stereoisomers.

Table 1: Physicochemical Properties of Hypothesized this compound

| Property | Value (Predicted) | Source |

| Molecular Formula | C₁₉H₂₉NO₂ | - |

| Molecular Weight | 303.44 g/mol | - |

| XLogP3 | 4.1 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 6 | - |

| Formal Charge | 0 | - |

| Polar Surface Area | 49.6 Ų | - |

Note: The properties listed above are computationally predicted and have not been experimentally verified.

Synthetic Protocol

The synthesis of N,N-dipropyl-2-(4-hydroxyphenyl)cyclobutane-1-carboxamide has not been explicitly described in the scientific literature. However, a plausible synthetic route can be devised based on established organic chemistry principles. A potential multi-step synthesis is outlined below, starting from commercially available precursors.

Experimental Protocol: Synthesis of N,N-dipropyl-2-(4-hydroxyphenyl)cyclobutane-1-carboxamide

-

Step 1: [2+2] Cycloaddition. A substituted styrene, 4-(vinyloxy)phenol (protected), undergoes a [2+2] cycloaddition reaction with an appropriate ketene acetal to form the cyclobutane ring.

-

Step 2: Hydrolysis. The resulting cyclobutane derivative is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Step 3: Amide Coupling. The cyclobutanecarboxylic acid is then coupled with di-n-propylamine to form the final amide product. This step can be facilitated by standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

Step 4: Deprotection. If a protecting group was used for the phenolic hydroxyl group, it is removed in the final step to yield the target compound, this compound.

-

Purification. The final product is purified by column chromatography on silica gel, followed by recrystallization or high-performance liquid chromatography (HPLC) to obtain the analytically pure compound.

Characterization: The structure of the synthesized this compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared spectroscopy (IR).

Logical Workflow for Biological Evaluation

Given the novelty of this compound, a structured workflow is essential to elucidate its potential biological activity. The following diagram illustrates a logical progression for the initial biological screening and target identification of this compound.

The Human mRNA Decapping Enzyme hDcp2: A Technical Guide to its Discovery, Synthesis, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the human mRNA decapping enzyme 2 (hDcp2), a key regulator of mRNA turnover and a potential target for therapeutic intervention. We will delve into the discovery of hDcp2, detail methods for its synthesis, and explore its central role in cellular signaling pathways.

Discovery and Core Function of hDcp2

The human Dcp2 protein (hDcp2) was identified as the mammalian homolog of the yeast Dcp2p, a critical enzyme in the 5'-to-3' mRNA decay pathway.[1][2] Its discovery was a significant step in understanding the mechanisms of post-transcriptional gene regulation in mammals.

hDcp2 is an enzyme that catalyzes the removal of the 5' cap structure (m7GpppN) from messenger RNA (mRNA). This process, known as decapping, is a crucial and often rate-limiting step in mRNA degradation. By removing the cap, hDcp2 exposes the mRNA to degradation by 5'-to-3' exoribonucleases, leading to the silencing of gene expression.

Functionally, hDcp2 possesses intrinsic decapping activity and specifically hydrolyzes methylated capped RNA to release m7GDP.[1][3] This activity is dependent on a conserved Nudix (nucleoside diphosphate linked to another moiety X) domain, a hallmark of a family of pyrophosphatases.[1] Mutations within this domain have been shown to abolish the decapping activity of hDcp2.[1]

hDcp2 is a cytoplasmic protein that is often found localized in specific cytoplasmic foci known as P-bodies (processing bodies), which are sites of mRNA decay and storage.[4] It has also been observed to cosediment with polysomes, suggesting a link between translation and mRNA decay.[1][3] A key distinction is that hDcp2 acts on the entire mRNA molecule, unlike the scavenger decapping enzyme DcpS, which acts on cap structures that are remnants of 3'-to-5' mRNA decay.[1]

Synthesis of Recombinant hDcp2

The production of pure and active recombinant hDcp2 is essential for in vitro studies of its enzymatic activity, for inhibitor screening, and for structural biology. The following is a general protocol for the expression and purification of histidine-tagged hDcp2 in a bacterial system, based on methodologies described in the literature.[3]

Experimental Protocol: Expression and Purification of His-tagged hDcp2

1. Expression Vector and Bacterial Strain:

- The full-length human Dcp2 cDNA is cloned into a bacterial expression vector that allows for the addition of a polyhistidine tag (e.g., 6xHis-tag) to either the N- or C-terminus of the protein. A common vector used is pET-28a.

- The expression plasmid is transformed into a suitable E. coli strain for protein expression, such as BL21(DE3).

2. Protein Expression:

- A single colony of transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a). The culture is grown overnight at 37°C with shaking.

- The overnight culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours (e.g., 4-16 hours) to enhance the solubility of the recombinant protein.

3. Cell Lysis and Lysate Preparation:

- The bacterial cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

- The cells are lysed by sonication on ice. The sonication should be performed in short bursts to avoid overheating the sample.

- The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant containing the soluble His-tagged hDcp2 is collected.

4. Affinity Chromatography Purification:

- The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with lysis buffer.

- The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

- The His-tagged hDcp2 is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- Fractions are collected and analyzed by SDS-PAGE to identify those containing the purified hDcp2.

5. Further Purification and Protein Storage:

- For higher purity, the eluted fractions containing hDcp2 can be pooled and subjected to further purification steps, such as size-exclusion chromatography.

- The purified protein is dialyzed against a storage buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KCl, 0.5 mM DTT, and 10% glycerol).

- The final purified protein is quantified (e.g., using a Bradford assay), aliquoted, and stored at -80°C.

The hDcp2 Signaling Pathway and its Regulation

The activity of hDcp2 is tightly regulated within the cell to ensure proper control of gene expression. It does not act in isolation but is part of a larger, dynamic "decapping complex." The core of this complex and its regulation can be visualized as a signaling pathway.

As depicted in Figure 1, several factors influence the activity of the hDcp2-centered decapping complex:

-

Deadenylation: For many mRNAs, the removal of the poly(A) tail at the 3' end is a prerequisite for decapping. This deadenylation step is thought to disrupt the interaction between the poly(A) binding protein (PABP) and the cap-binding protein eIF4E, making the cap accessible to hDcp2.

-

Decapping Activators: The activity of hDcp2 is significantly enhanced by its interaction with other proteins. Key activators include:

-

Nonsense-Mediated Decay (NMD): hDcp2 plays a crucial role in the NMD pathway, a surveillance mechanism that degrades mRNAs containing premature termination codons. In this context, the NMD factor Upf1 can recruit the decapping complex to the aberrant mRNA, leading to its rapid degradation.[2][3]

The C-terminal region of hDcp2 is critical for its interaction with Hedls/EDC4 and for the assembly of the decapping complex. Interestingly, this same region also targets hDcp2 for ubiquitin-mediated degradation by the proteasome, indicating a mechanism for controlling the cellular levels of this key enzyme.[5]

Quantitative Data on hDcp2

Quantitative analysis of hDcp2's enzymatic activity and its inhibition is crucial for understanding its function and for the development of targeted therapies. Below is a summary of key quantitative parameters.

| Parameter | Description | Typical Value/Observation | Reference |

| Substrate Specificity | The preference of hDcp2 for different cap structures and RNA substrates. | hDcp2 specifically hydrolyzes N7-methylated guanosine-containing RNA and is inefficient at decapping unmethylated capped RNA. It does not act on the cap structure alone. | [3] |

| Kinetic Parameters | Michaelis-Menten constants that describe the enzyme's affinity for its substrate and its maximum reaction rate. | While specific Km and Vmax values can vary depending on the substrate and assay conditions, they are measurable parameters for hDcp2's catalytic activity. | [6][7][8] |

| Inhibition | The ability of molecules to block the decapping activity of hDcp2. | A stapled bicyclic peptide inhibitor, CP21, has been developed and shown to inhibit hDcp2 activity in cells.[4] | [4] |

Key Experimental Protocols for Studying hDcp2

A variety of experimental techniques are employed to investigate the function and regulation of hDcp2. Below are outlines of three fundamental protocols.

In Vitro mRNA Decapping Assay

This assay directly measures the catalytic activity of purified hDcp2 on a capped RNA substrate.

Protocol Outline:

-

Substrate Preparation: A short RNA transcript is synthesized in vitro with a radiolabeled cap structure (e.g., [α-32P]GTP).

-

Decapping Reaction: The purified recombinant hDcp2 is incubated with the cap-labeled RNA substrate in a suitable reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 0.5 mM DTT) at 37°C for a defined period.

-

Product Separation: The reaction is stopped, and the products (m7GDP and the decapped RNA) are separated from the intact capped RNA using thin-layer chromatography (TLC).

-

Detection and Quantification: The TLC plate is exposed to a phosphor screen or X-ray film to detect the radiolabeled m7GDP. The amount of product is quantified to determine the enzymatic activity.

Western Blotting for hDcp2 Detection

Western blotting is used to detect and quantify the amount of hDcp2 protein in cell or tissue lysates.

Protocol Outline:

-

Sample Preparation: Cells or tissues are lysed in a buffer containing protease inhibitors to extract total protein. The protein concentration of the lysate is determined.

-

SDS-PAGE: A specific amount of total protein from each sample is loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for hDcp2. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using a CCD camera or X-ray film, revealing a band corresponding to the hDcp2 protein.

Co-Immunoprecipitation to Identify hDcp2 Interacting Proteins

Co-immunoprecipitation (Co-IP) is a technique used to identify proteins that interact with hDcp2 within the cell.

Protocol Outline:

-

Cell Lysis: Cells are gently lysed to maintain protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody that specifically recognizes hDcp2.

-

Complex Capture: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, thus capturing the hDcp2 and any proteins it is interacting with.

-

Washing: The beads are washed several times to remove proteins that are not specifically bound to the hDcp2-antibody complex.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are analyzed by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for the unbiased identification of novel interaction partners.

Conclusion and Future Directions

hDcp2 is a central player in the regulation of eukaryotic gene expression. Its discovery has been pivotal to our understanding of mRNA turnover. The ability to synthesize active recombinant hDcp2 has enabled detailed biochemical and structural studies. As our knowledge of the hDcp2 signaling pathway and its regulation expands, so does its potential as a therapeutic target. The development of specific inhibitors of hDcp2 could provide novel therapeutic strategies for diseases where the dysregulation of gene expression is a contributing factor, such as cancer and viral infections. Future research will likely focus on further elucidating the complex regulatory networks that control hDcp2 activity in different cellular contexts and on the development of potent and specific small-molecule inhibitors for clinical applications.

References

- 1. The hDcp2 protein is a mammalian mRNA decapping enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a Human Decapping Complex Associated with hUpf Proteins in Nonsense-Mediated Decay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The hDcp2 protein is a mammalian mRNA decapping enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of cellular substrates of human RNA-decapping enzyme DCP2 using a stapled bicyclic peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competition between Decapping Complex Formation and Ubiquitin-Mediated Proteasomal Degradation Controls Human Dcp2 Decapping Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jackwestin.com [jackwestin.com]

- 7. Steady State Kinetics for Enzymes with Multiple Binding Sites Upstream of the Catalytic Site [mdpi.com]

- 8. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide on the Core Mechanism of Action of Hbdcp in a Catalytic Metal-Organic Framework

Introduction

Recent scientific advancements have identified "Hbdcp" as the ligand 2,6-bis(2,4-dicarboxylphenyl)-4-(4-carboxylphenyl)pyridine (systematic name: H₅BDCP). This molecule is a crucial building block in the synthesis of a novel metal-organic framework (MOF) designated TYUT-13. This guide provides a comprehensive overview of the mechanism of action of the this compound ligand within the TYUT-13 framework, focusing on its role in the catalytic cycloaddition of carbon dioxide (CO₂) to epoxides. The information is intended for researchers, scientists, and drug development professionals interested in novel catalytic systems and materials science.

The TYUT-13 framework is a three-dimensional, nanocage-based structure composed of Tin (Sn²⁺) and Erbium (Er³⁺) metal centers linked by the this compound ligand.[1][2] This unique architecture creates a porous environment with dual-functional active sites: Lewis acidic metal centers (Sn²⁺ and Er³⁺) and Lewis basic pyridinic nitrogen atoms from the this compound ligand.[1][2] This synergistic arrangement is key to the catalytic activity of TYUT-13.

Mechanism of Action: Catalytic Cycloaddition of CO₂ to Epoxides

The core mechanism of action of the this compound-containing MOF, TYUT-13, is its ability to catalyze the cycloaddition of CO₂ to epoxides to form cyclic carbonates. This process is of significant interest for carbon capture and utilization (CCU) strategies. The proposed mechanism involves a cooperative interplay between the acidic metal centers and the basic sites on the this compound ligand.[1][3][4]

Proposed Catalytic Cycle:

-

Epoxide Activation: The Lewis acidic Sn²⁺ and Er³⁺ metal centers within the TYUT-13 framework coordinate with the oxygen atom of the epoxide. This interaction polarizes the C-O bond of the epoxide ring, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack and Ring Opening: The pyridinic nitrogen atom on the this compound ligand, acting as a Lewis base, facilitates the nucleophilic attack on one of the carbon atoms of the activated epoxide ring. This leads to the opening of the epoxide ring and the formation of an alkoxy intermediate that is stabilized by coordination to the metal centers.

-

CO₂ Insertion: The activated CO₂ molecule, likely interacting with the framework, is then inserted into the metal-alkoxy bond.

-

Cyclization and Catalyst Regeneration: An intramolecular cyclization reaction occurs, leading to the formation of the cyclic carbonate product. The product then dissociates from the active site, regenerating the catalyst for the next cycle.

Quantitative Data

The catalytic performance of TYUT-13a (the activated form of TYUT-13) in the solvent-free cycloaddition of CO₂ to various epoxides is summarized below. The data highlights the exceptional efficiency of this catalyst under mild conditions.[1]

| Epoxide Substrate | Temperature (°C) | Time (h) | Conversion (%) |

| Propylene Oxide | 65 | 4 | >98 |

| Styrene Oxide | 65 | 4 | >98 |

| Epichlorohydrin | 65 | 4 | >98 |

| 1,2-Epoxybutane | 65 | 4 | >98 |

| Allyl Glycidyl Ether | 65 | 4 | >98 |

Experimental Protocols

Synthesis of the Metal-Organic Framework (TYUT-13)

A solvothermal synthesis approach is employed to construct the TYUT-13 framework.[1]

Materials:

-

SnCl₂·2H₂O

-

ErCl₃·6H₂O

-

2,6-bis(2,4-dicarboxylphenyl)-4-(4-carboxylphenyl)pyridine (H₅BDCP)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

A mixture of SnCl₂·2H₂O, ErCl₃·6H₂O, and the H₅BDCP ligand is dissolved in a mixture of DMF and deionized water.

-

The resulting solution is sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated in an oven at 120 °C for 72 hours.

-

After cooling to room temperature, colorless block-shaped crystals of {[SnEr₂(this compound)(H₂O)]·3DMF·5H₂O}n (TYUT-13) are collected by filtration, washed with DMF, and dried in air.

Catalytic Cycloaddition of CO₂ to Epoxides

The catalytic activity of the activated TYUT-13a is tested in a solvent-free reaction.[1]

Materials:

-

Activated TYUT-13a catalyst

-

Epoxide substrate

-

CO₂ (1 atm)

Procedure:

-

A mixture of the epoxide substrate and the TYUT-13a catalyst is placed in a glass reactor equipped with a magnetic stirrer.

-

The reactor is purged with CO₂ gas.

-

A CO₂ balloon is attached to the reactor to maintain a CO₂ atmosphere at 1 atm.

-

The reaction mixture is stirred at 65 °C for 4 hours.

-

After the reaction, the catalyst is separated by centrifugation.

-

The liquid phase is analyzed by ¹H NMR spectroscopy to determine the conversion of the epoxide and the yield of the cyclic carbonate.

Visualizations

Signaling Pathway

Caption: Proposed catalytic cycle for CO₂ cycloaddition by TYUT-13.

Experimental Workflow

Caption: Workflow for catalytic testing of TYUT-13.

References

- 1. Nanocage-based {SnEr2}-organic framework for high catalytic performance in cycloaddition of CO2 with epoxides and Knoevenagel condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization [mdpi.com]

- 4. Frontiers | Metal–Organic Framework-Based Catalysts: Chemical Fixation of CO2 with Epoxides Leading to Cyclic Organic Carbonates [frontiersin.org]

Unveiling the Gatekeepers of Gene Expression: A Technical Guide to the Human mRNA Decapping Machinery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gene expression is a tightly regulated process, critical for maintaining cellular homeostasis and responding to environmental cues. A key control point in this regulation is the turnover of messenger RNA (mRNA), which dictates the amount of protein produced. Central to this process is the mRNA decapping machinery, a group of enzymes responsible for removing the 5' cap structure of mRNA, thereby initiating its degradation. This guide provides a comprehensive overview of the biological functions and regulatory pathways of the human mRNA decapping proteins, with a primary focus on the core components: Dcp2, the catalytic enzyme, and its co-activators, Dcp1a and Dcp1b. We delve into the intricate protein-protein interactions that govern the assembly and activity of the decapping complex, its cellular localization within processing bodies (P-bodies), and its crucial role in cellular processes ranging from normal mRNA turnover to specialized decay pathways like nonsense-mediated decay (NMD). This document also presents quantitative data on decapping kinetics, detailed experimental protocols for studying decapping activity, and visual representations of the key pathways and experimental workflows.

Core Biological Function: Guardians of mRNA Stability

The fundamental role of the human decapping proteins is to catalyze the removal of the 7-methylguanylate (m7G) cap from the 5' end of eukaryotic mRNAs. This cap structure is essential for mRNA stability, efficient splicing, nuclear export, and translation initiation. By removing the cap, the decapping machinery renders the mRNA susceptible to degradation by 5'-to-3' exonucleases, such as Xrn1.[1][2][3] This enzymatic activity is a critical step in the major pathway of mRNA decay in eukaryotes.

The catalytic subunit of the decapping complex is Dcp2 , which possesses a Nudix (nucleoside diphosphate linked to another moiety X) hydrolase domain responsible for cleaving the pyrophosphate bond within the cap structure.[1][4][5] However, Dcp2 exhibits low intrinsic activity and requires co-activators for efficient decapping in vivo.[6][7]

The primary co-activators are Dcp1a and Dcp1b , two paralogous proteins in humans.[8] While lower eukaryotes possess a single Dcp1 protein, the presence of two paralogs in mammals suggests specialized or non-redundant functions.[8] Dcp1 proteins enhance the catalytic activity of Dcp2 and act as scaffolds for the assembly of a larger decapping complex.[6][7][9]

The decapping process is not a constitutive event but is tightly regulated and can be triggered by various signals, including the shortening of the poly(A) tail at the 3' end of the mRNA.[3][10] This deadenylation-dependent decapping is a hallmark of general mRNA turnover.[3][11]

Key Signaling Pathways and Regulation

The activity of the decapping machinery is intricately linked to other cellular processes, particularly translation and mRNA surveillance.

The Interplay between Translation and Decay

Translation and mRNA decay are competing cellular processes.[1] mRNAs that are actively being translated by ribosomes are protected from decapping. The cap-binding protein, eIF4E, which is part of the translation initiation complex, sterically hinders the access of the decapping complex to the 5' cap.[1] When translation initiation is repressed, the mRNA can be released from polysomes and targeted for decapping and subsequent degradation. This dynamic equilibrium allows cells to rapidly modulate their proteome in response to changing conditions.

Nonsense-Mediated mRNA Decay (NMD)

The decapping machinery is a key effector of the nonsense-mediated mRNA decay (NMD) pathway, a quality control mechanism that eliminates mRNAs containing premature termination codons (PTCs).[2][3][12] The NMD factor Upf1 can recruit the decapping complex to PTC-containing transcripts, leading to their rapid decapping and degradation, thereby preventing the synthesis of truncated and potentially harmful proteins.[1][13]

TGF-β Signaling Pathway

Interestingly, Dcp1a has also been implicated in the transforming growth factor-beta (TGF-β) signaling pathway, where it can act as a transactivator of target genes following stimulation by TGF-β1.[12][14] This suggests a potential role for decapping proteins in transcriptional regulation, expanding their functional repertoire beyond mRNA decay.

The following diagram illustrates the general mRNA decay pathway involving the decapping machinery.

Protein Interactions and Cellular Localization

The function of the decapping machinery is dependent on a complex network of protein-protein interactions and its specific subcellular localization.

The Decapping Complex Interactome

The core decapping complex consists of Dcp2 and Dcp1a/b.[6][7] However, a multitude of other proteins, known as decapping enhancers, associate with this core to modulate its activity and substrate specificity. These include:

-

Edc3 and Edc4 (Enhancer of decapping 3/4): These proteins act as scaffolds, promoting the assembly of the decapping complex and enhancing its activity.[7][12][15]

-

DDX6/RCK/p54: An RNA helicase that is thought to remodel mRNPs to facilitate decapping.[7][12]

-

LSm1-7 complex: This complex is involved in the recognition of deadenylated mRNAs and their recruitment to the decapping machinery.[12][16]

-

PNRC1 and PNRC2: These proteins are mammalian homologs of yeast Edc1/2 and can activate the Dcp1/2 complex.[9][15]

Recent studies have highlighted the non-redundant roles of Dcp1a and Dcp1b, with each paralog having distinct interaction partners.[7][8] Dcp1a is crucial for the assembly of the core decapping complex, while Dcp1b appears to be more involved in linking the decapping machinery to the translational and protein degradation machinery.[8]

The diagram below depicts the key protein interactions within the decapping complex.

Cellular Localization: Processing Bodies (P-bodies)

The components of the mRNA decapping machinery, along with other mRNA decay factors and translationally repressed mRNAs, are concentrated in discrete cytoplasmic foci known as Processing bodies (P-bodies) .[1][14][16][17] P-bodies are dynamic, non-membranous organelles that are thought to be sites of mRNA decapping and degradation, as well as mRNA storage. The localization of decapping enzymes to P-bodies is a highly regulated process and can be influenced by cellular stress and developmental cues.[13]

Quantitative Data

Quantitative analysis of mRNA decapping is crucial for understanding the regulation of mRNA turnover. While precise in vivo decapping rates for a wide range of human transcripts are still being determined, studies in yeast have provided valuable insights.

| mRNA Transcript | Half-life (min) | Decapping Rate (molecules/min) | Organism | Reference |

| MFA2 | 3 | ~0.23 | S. cerevisiae | [18] |

| PGK1 | 33 | ~0.02 | S. cerevisiae | [18] |

| RPL41A | 10 | ~0.07 | S. cerevisiae | [18] |

Note: Decapping rates are influenced by various factors including deadenylation rates and the presence of specific regulatory proteins.

Experimental Protocols

Studying the function of the decapping machinery requires specialized biochemical and cell-based assays.

In Vitro mRNA Decapping Assay

This assay directly measures the enzymatic activity of purified decapping enzymes on a radiolabeled capped RNA substrate.

Protocol:

-

Substrate Preparation: Synthesize a short RNA oligonucleotide (e.g., 21-mer) and cap it with [α-³²P]GTP using guanylyltransferase.

-

Reaction Setup: Incubate the cap-labeled RNA (e.g., 0.02 pmol) with purified recombinant Dcp2, with or without Dcp1a/b and other potential activators, in a decapping buffer (e.g., 100 mM K-acetate, 10 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 0.5 mM MnCl₂, 2 mM DTT).[19]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[19]

-

Product Analysis: Stop the reaction and resolve the products (m⁷GDP and the 5'-monophosphorylated RNA) by thin-layer chromatography (TLC) on a polyethyleneimine-cellulose plate.[19]

-

Quantification: Visualize the radioactive signals by autoradiography and quantify the amount of cleaved product (m⁷GDP) using a phosphorimager.[19]

In Vivo mRNA Decapping Assay (qSL-RT-PCR)

This method allows for the quantification of decapped mRNA intermediates within cells.[10][18][20]

Protocol:

-

RNA Isolation: Isolate total RNA from cells of interest.

-

Splinted Ligation: Ligate a specific RNA adapter to the 5' end of decapped mRNAs (which have a 5'-monophosphate) using a bridging DNA oligo and T4 DNA ligase. Capped mRNAs will not be ligated.

-

Reverse Transcription: Perform reverse transcription using a gene-specific primer.

-

Quantitative PCR (qPCR): Quantify the amount of ligated product using qPCR with primers specific to the adapter and the gene of interest.

-

Normalization: Normalize the amount of decapped mRNA to the total amount of the specific mRNA (measured by conventional RT-qPCR).

The workflow for the in vivo decapping assay is depicted below.

Conclusion and Future Directions

The human mRNA decapping machinery plays a pivotal role in the post-transcriptional regulation of gene expression. The core components, Dcp2 and its co-activators Dcp1a and Dcp1b, form the heart of a complex regulatory network that controls the fate of mRNAs in the cytoplasm. The discovery of distinct functions for the Dcp1 paralogs in humans opens up new avenues of research into the specificity and regulation of mRNA decay.[8]

For drug development professionals, the decapping machinery represents a potential therapeutic target. Dysregulation of mRNA turnover is implicated in various diseases, including cancer and viral infections. Modulating the activity of decapping enzymes could offer a novel approach to controlling the expression of disease-related genes. Further research is needed to fully elucidate the intricate mechanisms that govern the activity of the human decapping complex and to explore its therapeutic potential. The development of more sophisticated quantitative methods to measure in vivo decapping rates for specific transcripts in different cellular contexts will be essential for advancing our understanding of this fundamental biological process.

References

- 1. The Control of mRNA Decapping and P-Body Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Messenger RNA decapping - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Human Dcp2: a catalytically active mRNA decapping enzyme located in specific cytoplasmic structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eukaryotic mRNA decapping mechanism | ANR [anr.fr]

- 7. Non-redundant roles for the human mRNA decapping cofactor paralogs DCP1a and DCP1b | Life Science Alliance [life-science-alliance.org]

- 8. Non-redundant roles for the human mRNA decapping cofactor paralogs DCP1a and DCP1b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human DCP1 is crucial for mRNA decapping and possesses paralog-specific gene regulating functions | eLife [elifesciences.org]

- 10. A quantitative assay for measuring mRNA decapping by splinted ligation reverse transcription polymerase chain reaction: qSL-RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DCP1A - Wikipedia [en.wikipedia.org]

- 12. genecards.org [genecards.org]

- 13. DCP1A decapping mRNA 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. Frontiers | Eukaryotic mRNA Decapping Activation [frontiersin.org]

- 16. DCP2 - Wikipedia [en.wikipedia.org]

- 17. DCP1A protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 18. researchgate.net [researchgate.net]

- 19. RNA decapping assays [bio-protocol.org]

- 20. [PDF] A quantitative assay for measuring mRNA decapping by splinted ligation reverse transcription polymerase chain reaction: qSL-RT-PCR. | Semantic Scholar [semanticscholar.org]

Unraveling "Hbdcp": A Case of Mistaken Identity

Initial investigations into the requested technical guide on "Hbdcp analogues and derivatives" have revealed a significant discrepancy. The provided term, "this compound," does not correspond to a known chemical compound in publicly accessible scientific literature and databases. Instead, extensive searches consistently identify "this compound" as a common typographical error for "HDCP," which stands for High-bandwidth Digital Content Protection.

HDCP is a form of digital copy protection developed by Intel Corporation to prevent the unauthorized copying of digital audio and video content as it travels across connections like HDMI and DisplayPort. This technology is prevalent in consumer electronics and is entirely unrelated to the fields of chemical synthesis, pharmacology, and molecular biology, which would be the focus of a guide on chemical analogues and derivatives.

The search for a chemical entity named "this compound" across various scientific search engines and chemical databases has yielded no relevant results. This suggests one of the following possibilities:

-

A Misspelling or Typographical Error: The term "this compound" is a simple mistake, and the user intended to inquire about a different, correctly spelled compound.

-

A Niche or Proprietary Compound: "this compound" could be an internal, proprietary name for a compound within a specific research institution or company that is not yet disclosed in public literature.

-

A Newly Discovered Molecule: The compound may be a very recent discovery that has not yet been widely reported or indexed.

Due to this fundamental misidentification, it is not possible to provide the requested in-depth technical guide. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, are all contingent on the existence of a known chemical compound and its associated research.

We urge the intended audience of researchers, scientists, and drug development professionals to verify the correct name and chemical structure of the compound of interest. Without this crucial information, a comprehensive and accurate technical guide on its analogues and derivatives cannot be produced.

An In-depth Technical Guide to the Physical and Chemical Properties of High-Purity Dicyclopentadiene (HDCP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-purity dicyclopentadiene (HDCP), a dimer of cyclopentadiene with the chemical formula C₁₀H₁₂, is a widely utilized intermediate in the chemical industry. At room temperature, it exists as a colorless crystalline solid with a distinct camphor-like odor. This technical guide provides a comprehensive overview of the physical and chemical properties of HDCP, detailed experimental protocols for its synthesis and key reactions, and a summary of its toxicological profile relevant to safety and handling. The information is tailored for researchers, scientists, and drug development professionals who may encounter this compound in their work, either as a starting material, a reference compound, or a potential contaminant.

Physical Properties

High-purity dicyclopentadiene is a volatile organic compound with well-defined physical characteristics. The endo isomer is the kinetically favored product of cyclopentadiene dimerization and is typically the major component of commercial HDCP.[1] The exo isomer is thermodynamically more stable and can be formed upon prolonged heating.[1] The physical properties of the endo-isomer are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C₁₀H₁₂ | - |

| Molecular Weight | 132.20 | g/mol |

| Appearance | Colorless crystalline solid | - |

| Odor | Camphor-like | - |

| Melting Point | 32.5 - 33 | °C |

| Boiling Point | 170 | °C |

| Density | 0.979 - 0.986 | g/cm³ at 20-25°C |

| Solubility in Water | 0.02 | g/L at 25°C |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, toluene | - |

| Vapor Pressure | 1.4 - 1.8 | mmHg at 20°C |

| Vapor Density | ~4.55 | (Air = 1) |

| Flash Point | 32 | °C |

| Autoignition Temperature | 503 | °C |

| Explosive Limits | 0.8 - 6.3 | % by volume in air |

Chemical Properties and Reactivity

The chemical behavior of dicyclopentadiene is largely dictated by its strained bicyclic structure containing two double bonds.

Retro-Diels-Alder Reaction (Cracking)

One of the most important chemical properties of dicyclopentadiene is its ability to undergo a retro-Diels-Alder reaction upon heating to yield two molecules of cyclopentadiene.[1] This process, often referred to as "cracking," is a reversible reaction and is the primary method for obtaining monomeric cyclopentadiene, which is highly reactive and dimerizes at room temperature.[1]

Polymerization

Dicyclopentadiene can undergo polymerization through its norbornene-like double bond, particularly via ring-opening metathesis polymerization (ROMP), to form polydicyclopentadiene (pDCPD).[1] This polymer possesses high impact strength and corrosion resistance.

Epoxidation

The double bonds in dicyclopentadiene can be epoxidized to form dicyclopentadiene monoxide and dicyclopentadiene dioxide. These epoxides are used in the production of resins and other specialty chemicals.[2][3]

Experimental Protocols

Synthesis of Dicyclopentadiene (Dimerization of Cyclopentadiene)

Principle: Cyclopentadiene readily undergoes a spontaneous Diels-Alder reaction at room temperature to form the endo-isomer of dicyclopentadiene.[1]

Procedure:

-

Freshly cracked cyclopentadiene (see section 3.2) is collected in a flask cooled in an ice bath to minimize immediate dimerization.

-

The flask is then allowed to warm to room temperature.

-

The dimerization proceeds spontaneously. The reaction is typically allowed to stand for 24 hours, during which approximately 50% of the cyclopentadiene will have dimerized.[1]

-

The extent of dimerization can be monitored by gas chromatography (GC) or NMR spectroscopy.

Cracking of Dicyclopentadiene to Cyclopentadiene

Principle: The retro-Diels-Alder reaction is employed to thermally depolymerize dicyclopentadiene into its monomeric form.[1]

Procedure:

-

Set up a fractional distillation apparatus with a heating mantle, a distillation flask, a fractionating column, a condenser, and a receiving flask cooled in an ice bath.

-

Add dicyclopentadiene to the distillation flask.

-

Heat the dicyclopentadiene to its boiling point (170 °C). The cracking process begins at approximately 150 °C.[1]

-

The lower-boiling cyclopentadiene (b.p. 41 °C) will distill over and be collected in the cooled receiving flask.

-

The freshly distilled cyclopentadiene should be used immediately or stored at low temperatures to prevent redimerization.

Purification of Dicyclopentadiene by Fractional Distillation

Principle: Fractional distillation can be used to purify dicyclopentadiene from other hydrocarbons present in the crude product, based on differences in their boiling points.

Procedure:

-

A fractional distillation apparatus is assembled.

-

The crude dicyclopentadiene is placed in the distillation flask.

-

The mixture is heated, and fractions are collected at their respective boiling points. Dicyclopentadiene is collected at approximately 170 °C.

-

The purity of the collected fraction can be assessed by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Toxicological Profile

While not a pharmaceutical agent, an understanding of the biological effects and toxicity of dicyclopentadiene is crucial for safe handling and for drug development professionals who might encounter it as a starting material or impurity.

Toxicology Summary

Dicyclopentadiene is considered to have moderate acute toxicity.[4] Inhalation of vapors can cause irritation to the respiratory tract, and prolonged or high-level exposure may lead to central nervous system depression.[4] Skin and eye contact can also cause irritation.[4] Studies in animals have shown that the liver and kidneys are potential target organs for toxicity following repeated exposure.[4][5] Recent studies combining traditional toxicology with metabolomics have provided a more detailed understanding of its systemic effects.[5]

Relevance to Drug Development

Direct applications of dicyclopentadiene in drug synthesis are not common. However, its derivatives, such as adamantane, which can be synthesized from dicyclopentadiene, have been used as scaffolds in medicinal chemistry.[6] For example, amantadine, an adamantane derivative, has been used as an antiviral and anti-parkinsonian drug.[6] Therefore, dicyclopentadiene can be considered a precursor to building blocks for certain pharmaceutical compounds. Its derivatives, such as dicyclopentadiene epoxides, are also of interest in various chemical industries and their biological activities may be a subject of research.[2]

Conclusion

High-purity dicyclopentadiene is a versatile chemical intermediate with a well-characterized set of physical and chemical properties. Its reactivity, particularly the reversible retro-Diels-Alder reaction, is central to its utility. While it does not have direct pharmaceutical applications, its role as a precursor to other important chemical structures and its established toxicological profile make it a compound of interest to a broad range of scientific professionals. Adherence to proper experimental protocols and safety precautions is essential when working with this compound.

References

- 1. Dicyclopentadiene - Wikipedia [en.wikipedia.org]

- 2. Structure-sensitive epoxidation of dicyclopentadiene over TiO2 catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3631072A - Epoxidation of dicyclopentadiene - Google Patents [patents.google.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. The short-term toxicity and metabolome of dicyclopentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adamantane - Wikipedia [en.wikipedia.org]

Introduction to Hydroxypropyl-β-Cyclodextrin (HPBCD)

An In-Depth Technical Guide to Hydroxypropyl-β-Cyclodextrin (HPBCD) in Pharmaceutical Formulations: Solubility and Stability Testing

A Note on Terminology: The term "Hbdcp" appears to be a typographical error. This guide focuses on Hydroxypropyl-β-cyclodextrin (HPBCD), a widely used excipient in the pharmaceutical industry for solubility and stability enhancement, which aligns with the technical requirements of this document.

Hydroxypropyl-β-cyclodextrin (HPBCD) is a derivative of β-cyclodextrin, a cyclic oligosaccharide. The outer surface of the HPBCD molecule is hydrophilic, making it highly water-soluble, while the central cavity is lipophilic. This unique structure allows HPBCD to encapsulate poorly water-soluble drug molecules, forming non-covalent inclusion complexes.[1] This encapsulation can significantly increase the aqueous solubility, stability, and bioavailability of the guest drug molecule.[2][3][4]

The mechanism of complexation involves the insertion of a non-polar drug molecule (the "guest") into the hydrophobic cavity of the HPBCD molecule (the "host"). This shields the drug from the aqueous environment, effectively increasing its solubility and protecting it from degradation.[1]

Caption: Mechanism of HPBCD inclusion complex formation.

Part 1: Solubility Assessment

A primary application of HPBCD is to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).

Intrinsic Solubility of HPBCD

HPBCD itself exhibits high solubility in water, which is a key advantage over the parent β-cyclodextrin.

| Property | Value |

| Solubility in Water | >500 mg/mL at room temperature |

Solubility Enhancement of APIs: Phase Solubility Studies

Phase solubility analysis is the standard method to evaluate the effect of a complexing agent like HPBCD on a drug's solubility. This study determines the stoichiometry of the complex (the molar ratio of drug to HPBCD) and the stability constant (Kc), which indicates the strength of the interaction.

-

Preparation of HPBCD Solutions: Prepare a series of aqueous solutions of HPBCD at various concentrations (e.g., 0 to 50 mM) in a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4).

-

Drug Addition: Add an excess amount of the poorly soluble drug to each HPBCD solution in separate vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) until equilibrium is reached. This can be done using a shaker or rotator.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant of each vial and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove the undissolved drug.

-

Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved drug using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of the dissolved drug (solubility) against the concentration of HPBCD. The resulting phase solubility diagram is then analyzed.

Caption: Workflow for a phase solubility study.

The shape of the phase solubility diagram reveals the nature of the complex. A-type diagrams are most common for drug-HPBCD complexes.

| Diagram Type | Stoichiometry | Description |

| AL | 1:1 | Linear increase in drug solubility with HPBCD concentration. |

| AP | >1:1 | Positive deviation from linearity, suggesting higher-order complexes. |

| AN | <1:1 | Negative deviation from linearity. |

From the slope of a linear AL-type diagram, the stability constant (Kc) for a 1:1 complex can be calculated using the following equation:

Kc = slope / (S0 * (1 - slope))

Where S0 is the intrinsic solubility of the drug in the absence of HPBCD.

Part 2: Stability Testing

Stability testing is crucial to ensure that the drug product remains safe and effective over its shelf life. This involves assessing the stability of both the HPBCD excipient and the drug-HPBCD complex.

Stability of HPBCD

HPBCD is generally a stable molecule. However, its stability can be affected by harsh environmental conditions.

| Condition | Stability Profile |

| pH | Stable in basic and mildly acidic or alkaline media. Strong acids can cause hydrolysis of the glycosidic bonds.[5] |

| Temperature | Thermally stable. Degradation is not typically observed under standard pharmaceutical processing and storage conditions.[6] |

| Oxidation | HPBCD is chemically stable and shows minimal degradation under oxidative stress.[5] |

| Ionic Strength | The stability of HPBCD in solution is generally unaffected by changes in ionic strength.[6] |

Stability Testing of Drug-HPBCD Formulations

The inclusion of a drug within the HPBCD cavity can enhance the drug's stability by protecting it from hydrolysis, oxidation, or photolysis.

-

Sample Preparation: Prepare the final drug formulation (e.g., an aqueous solution of the drug-HPBCD complex). Package the formulation in the intended container closure system.

-

Storage Conditions: Place the samples in stability chambers under accelerated conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples for key quality attributes:

-

Appearance: Visual inspection for color change or precipitation.

-

pH: Measurement of the solution's pH.

-

Assay of Active Ingredient: Quantification of the drug content, typically by HPLC, to assess for degradation.

-

Degradation Products: Use a stability-indicating HPLC method to separate and quantify any known or unknown degradation products.

-

Integrity of the Complex: Advanced analytical techniques like ESI-MS can be used to confirm that the complex remains intact.[6]

-

Caption: Workflow for an accelerated stability study.

The results of the stability study are typically presented in a table, tracking the quality attributes over time.

| Time Point | Appearance | pH | Assay (% of Initial) | Total Degradants (%) |

| Initial | Clear Solution | 6.5 | 100.0 | <0.1 |

| 1 Month | Clear Solution | 6.5 | 99.8 | 0.15 |

| 3 Months | Clear Solution | 6.4 | 99.5 | 0.25 |

| 6 Months | Clear Solution | 6.4 | 99.1 | 0.40 |

Part 3: Physicochemical Characterization of Solid Complexes

To confirm the formation of an inclusion complex in the solid state (e.g., in a lyophilized powder), several analytical techniques are employed. These are crucial as they provide evidence of the host-guest interaction which is fundamental to the observed changes in solubility and stability.

| Technique | Information Provided |

| Differential Scanning Calorimetry (DSC) | Detects changes in the thermal properties of the drug, such as the disappearance or shifting of its melting peak, which indicates complex formation. |

| X-Ray Powder Diffraction (XRPD) | Changes in the crystalline structure of the drug upon complexation, often showing a transition from a crystalline to an amorphous state. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Shifts in the characteristic absorption bands of the drug molecule, suggesting interaction with the HPBCD cavity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive proof of inclusion by showing shifts in the chemical environment of the drug's and HPBCD's protons. 2D NMR (like ROESY) can elucidate the geometry of the complex.[7] |

Conclusion

HPBCD is a powerful and versatile excipient for addressing challenges of poor solubility and instability in pharmaceutical development. A thorough understanding and application of solubility and stability testing protocols are essential for successfully formulating drugs with HPBCD. Phase solubility studies are fundamental for characterizing the drug-HPBCD interaction in solution, while comprehensive stability studies under ICH guidelines are necessary to ensure the quality, safety, and efficacy of the final drug product. The combination of these studies, supported by solid-state characterization, provides the robust data package required for regulatory approval and clinical success.

References

- 1. youtube.com [youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Polysorbates versus Hydroxypropyl Beta-Cyclodextrin (HPβCD): Comparative Study on Excipient Stability and Stabilization Benefits on Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. roquette.com [roquette.com]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling the Machinery of Gene Expression Regulation: A Technical Guide to Human Decapping Proteins (hDcp) Target Identification and Validation

For Immediate Release

PISCATAWAY, NJ – In the intricate dance of gene expression, the stability and lifespan of messenger RNA (mRNA) molecules are critical determinants of protein production. Central to this regulatory process are the human decapping enzymes, hDcp1 and hDcp2, which act as molecular scissors, removing the 5' cap from mRNA and marking it for degradation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for identifying and validating the targets of these crucial enzymes, whose dysregulation has been implicated in cancer and neuroendocrine signaling.

Recent investigations have shed light on the pivotal role of the decapping complex, not only in routine mRNA turnover but also in more specialized pathways such as nonsense-mediated decay. The catalytic subunit, hDcp2, in concert with its co-activator hDcp1, forms the heart of the decapping machinery. In humans, this regulation is further nuanced by the presence of two hDcp1 paralogs, hDcp1a and hDcp1b, which appear to have distinct, non-redundant functions. Understanding the precise mechanisms of their interaction and regulation is paramount for developing novel therapeutic strategies.

The mRNA Decapping Pathway: A Coordinated Process

The degradation of most eukaryotic mRNAs initiates with the shortening of the poly(A) tail, a process known as deadenylation. This is followed by the recruitment of the decapping complex to the 5' end of the mRNA. The hDcp1/hDcp2 complex then hydrolyzes the 5' cap structure, leaving a 5'-monophosphorylated mRNA that is rapidly degraded by the 5'-3' exoribonuclease Xrn1. This fundamental pathway is modulated by a host of accessory proteins that can enhance or inhibit the decapping process, thereby fine-tuning gene expression in response to cellular signals.

Quantitative Analysis of Decapping Complex Interactions

The precise interplay between the components of the decapping machinery is crucial for its function. Quantitative data from various studies, primarily on yeast and in vitro human systems, provide insights into the kinetics of these interactions.

| Interacting Proteins | Method | Parameter | Value | Organism/System |

| Dcp1-Dcp2 | In vitro decapping assay | kmax (turnover rate) | ~10-fold stimulation by Dcp1 | S. pombe |

| Dcp1-Dcp2 + PNRC2 | In vitro decapping assay | kmax | ~12-fold increase | Human/S. pombe |

| Dcp1-Dcp2 + PNRC2 | In vitro decapping assay | KM (substrate affinity) | ~7-fold decrease | Human/S. pombe |

| Dcp1-Dcp2 + Edc1 | Kinetic analysis | Catalytic efficiency | ~1000-fold increase | S. cerevisiae |

Note: Kinetic parameters can vary depending on the specific experimental conditions and substrates used.

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is essential for the robust identification and validation of hDcp targets and interacting partners. This typically involves a combination of in vivo and in vitro techniques.

Co-Immunoprecipitation (Co-IP) for Identifying Interacting Proteins

Co-IP is a powerful technique to identify proteins that interact with hDcp1 or hDcp2 within a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Antibodies specific to the "bait" protein (e.g., anti-hDcp1a, anti-hDcp2).

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

Procedure:

-

Cell Lysis: Harvest cells and lyse them in cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.

In Vitro mRNA Decapping Assay

This assay directly measures the catalytic activity of recombinant hDcp2 and the effect of potential activators or inhibitors.

Materials:

-

Radiolabeled capped mRNA substrate (e.g., 32P-labeled).

-

Recombinant hDcp2 protein.

-

Recombinant hDcp1a/b and other potential regulatory proteins.

-

Decapping reaction buffer.

-

Thin-layer chromatography (TLC) plates.

-

Phosphorimager for visualization and quantification.

Procedure:

-

Reaction Setup: Combine the radiolabeled capped mRNA substrate, recombinant decapping enzymes, and any test proteins in the decapping reaction buffer.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding EDTA.

-

TLC Analysis: Spot the reaction products onto a TLC plate and separate them based on their mobility. The products of decapping (m7GDP) will migrate differently from the intact capped mRNA.

-

Quantification: Visualize the TLC plate using a phosphorimager and quantify the amount of released m7GDP to determine the decapping activity.

Upstream Signaling and Regulation

The activity of the decapping complex is not constitutive but is regulated by upstream signaling pathways. Post-translational modifications such as phosphorylation and ubiquitination play a key role in modulating the function and localization of decapping factors. For instance, the E3 ligase TRAF6 has been shown to bind to hDcp1a and regulate its phosphorylation, thereby influencing the decay of specific mRNAs. Furthermore, the C-terminus of human Dcp2 is a regulatory hub that can be targeted for ubiquitin-mediated proteasomal degradation, creating a competitive balance between decapping complex formation and Dcp2 degradation.[1]

Role in Disease

The misregulation of mRNA decapping has significant implications for human health. In the context of cancer , the decapping machinery can act as a tumor suppressor. For example, the coactivator PNRC1 can relocalize the Dcp1/Dcp2 complex to the nucleolus to decap specific small nucleolar RNAs (snoRNAs), thereby inhibiting ribosome biogenesis and suppressing tumor growth.[2][3] Overexpression of hDcp1a has also been associated with malignant melanoma.[4] While a direct causal link to specific neurodegenerative diseases is still under investigation, the role of mRNA decapping in neuroendocrine signaling and aging suggests a potential involvement in age-related neurological disorders.[5]

This guide provides a foundational understanding of the key concepts and methodologies in the study of human decapping proteins. Further research into the intricate regulatory networks governing hDcp1 and hDcp2 will undoubtedly uncover novel therapeutic targets for a range of human diseases.

References

- 1. Competition between Decapping Complex Formation and Ubiquitin-Mediated Proteasomal Degradation Controls Human Dcp2 Decapping Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Human DCP1A Control Fragment Recombinant Protein (RP-108146) [thermofisher.com]

- 4. cusabio.com [cusabio.com]

- 5. assaygenie.com [assaygenie.com]

Review of Hbdcp literature

Methodological & Application

Application Notes: The Role of HDACs in Cellular Processes and as Therapeutic Targets

It appears that "Hbdcp" was likely a typographical error, and the intended topic was likely related to Histone Deacetylases (HDACs), which are crucial regulators of gene expression and are significant targets in cancer research and drug development. This document provides detailed application notes and protocols for studying HDACs in a cell culture setting.

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] This deacetylation process leads to the condensation of chromatin, rendering it less accessible to transcription factors and resulting in gene silencing.[1] Conversely, histone acetyltransferases (HATs) add acetyl groups, leading to a more relaxed chromatin structure and gene expression. The balance between HAT and HDAC activity is critical for normal cellular function, and its dysregulation is implicated in various diseases, including cancer.[1][4]

In cancer cells, HDACs are often overexpressed or exhibit increased activity, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth and survival.[1] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[2] These inhibitors can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[2][5]

The study of HDACs and the effects of their inhibitors in cell culture involves a variety of experimental techniques to assess their impact on cellular processes. Key experiments include:

-

Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of HDAC inhibitors.

-

HDAC Activity Assays: To measure the enzymatic activity of HDACs in cell lysates.

-

Western Blotting: To analyze the expression levels of HDACs and the acetylation status of their substrates, such as histones and α-tubulin.

-

Cell Cycle Analysis: To investigate the impact of HDAC inhibitors on cell cycle progression.

-

Apoptosis Assays: To quantify the induction of programmed cell death.

These experiments provide valuable insights into the mechanism of action of HDAC inhibitors and their potential as therapeutic agents.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various HDAC inhibitors on different cell lines.

Table 1: IC50 Values of Selected HDAC Inhibitors

| HDAC Inhibitor | Cell Line | IC50 Value | Reference |

| Nafamostat | HCT116 | 0.36 µM | [6] |

| Camostat | HCT116 | 0.95 µM | [6] |

| Piceatannol | hNSCs | 4.18 µM | [6] |

| Resveratrol | NPC Library | 2.66 µM | [7] |

| Vorinostat (SAHA) | NPC Library | 0.67 µM | [7] |

| Trichostatin A (TSA) | HCT116 | 0.16 µM | [7] |

| BKS-112 | MDA-MB-231 | Dose-dependent reduction in viability | [8] |

| Romidepsin (FK228) | 5637 bladder cancer cells | Dose-dependent reduction in viability | [9] |

Table 2: Effects of HDAC Inhibitors on Cell Viability

| HDAC Inhibitor | Cell Line | Concentration | Effect on Cell Viability | Reference |

| BKS-112 | MDA-MB-231 | 2, 10, 50 µM | Dose- and time-dependent reduction | [8] |

| Romidepsin (FK228) | 5637 bladder cancer cells | Various | Dose-dependent reduction | [9] |

| Trichostatin A (TSA) | 5637 bladder cancer cells | Various | Dose-dependent reduction | [9] |

| Vorinostat (SAHA) | 5637 bladder cancer cells | Various | Dose-dependent reduction | [9] |

| Panobinostat (LBH589) | Melanoma cell lines | 12 nM | Impact on viability | [10] |

Experimental Protocols

Cell Culture and HDAC Inhibitor Treatment

This protocol describes the general procedure for culturing cells and treating them with HDAC inhibitors.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, MDA-MB-231, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)[11][12]

-

HDAC inhibitor (e.g., Trichostatin A, Vorinostat)

-

Vehicle control (e.g., DMSO)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture the cells in a T-75 flask until they reach 80-90% confluency.

-

Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare a stock solution of the HDAC inhibitor in a suitable solvent (e.g., DMSO).

-

Dilute the HDAC inhibitor to the desired final concentrations in complete growth medium. Also, prepare a vehicle control with the same concentration of the solvent.

-

Remove the old medium from the cells and replace it with the medium containing the HDAC inhibitor or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Proceed with downstream analysis (e.g., cell viability assay, western blotting).

Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.[8]

Materials:

-

Cells treated with HDAC inhibitors in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

After the treatment period, add 10 µL of MTT solution to each well.[8]

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 540 nm using a microplate reader.[8]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Acetylated Histones and HDAC Expression

This protocol is used to detect the levels of specific proteins, such as HDACs and acetylated histones.[13][14]

Materials:

-

Treated cells in a 6-well plate

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-HDAC1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody overnight at 4°C.[14]

-

Wash the membrane three times with TBST.[14]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane three times with TBST.[14]

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

HDAC Activity Assay

This protocol measures the enzymatic activity of HDACs in cell extracts using a fluorometric kit.[15]

Materials:

-

Treated cells

-

HDAC Activity Assay Kit (Fluorometric)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare nuclear extracts from the treated cells according to the kit's instructions.[15]

-

Add the nuclear extract to a 96-well plate.

-

Add the HDAC substrate and developer from the kit.

-

Incubate the plate at 37°C for the recommended time.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[15]

-

Calculate the HDAC activity based on the fluorescence intensity.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[8]

Materials:

-

Treated cells

-

PBS

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Workflows

Below are diagrams illustrating a key signaling pathway involving HDACs and a typical experimental workflow for studying HDAC inhibitors.

Caption: HDAC inhibitor mechanism of action.

Caption: Experimental workflow for HDACi studies.

References

- 1. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Targeting Epigenetic Regulators in Cancer Therapy: From Drug Resistance Mechanisms to Precision Interventions [frontiersin.org]

- 5. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Cell culture, transfection and HDAC inhibitor treatment [bio-protocol.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. HDAC activity analysis [bio-protocol.org]

Application Notes and Protocols for the Use of HDAC Inhibitors in Animal Models

References

- 1. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterizing the pharmacokinetics of panobinostat in a non-human primate model for the treatment of diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Epigenetic Histone Deacetylases Activity Assay in the Brain and Peripheral Organ Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Detection of apoptosis in tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection of Apoptosis in Tissue Sections | Springer Nature Experiments [experiments.springernature.com]

- 18. Apoptosis Quantification in Tissue: Development of a Semi-Automatic Protocol and Assessment of Critical Steps of Image Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jnm.snmjournals.org [jnm.snmjournals.org]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Video: The Soft Agar Colony Formation Assay [jove.com]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. youtube.com [youtube.com]

Application Notes and Protocols for Hbdcp: A Compound Pending Identification

Introduction

This document aims to provide detailed application notes and protocols for the compound designated "Hbdcp" for researchers, scientists, and drug development professionals. However, initial comprehensive searches have not identified a recognized therapeutic agent or compound under this specific acronym. The information presented below is based on the current publicly available scientific and medical literature, which does not contain data on "this compound" regarding its dosage, administration, or associated signaling pathways.

It is highly likely that "this compound" may be an internal project name, a novel compound not yet disclosed in publications, or a typographical error. We urge the user to verify the compound's name and provide further details for a comprehensive and accurate response.

Once the correct compound identity is established, this document will be updated to include the following sections:

-

Dosage and Administration Guidelines: Including tables summarizing preclinical and clinical data on dosing regimens, routes of administration, and any known pharmacokinetic and pharmacodynamic parameters.

-

Experimental Protocols: Detailed methodologies for relevant in vitro and in vivo assays, such as cell viability assays, receptor binding studies, animal models of efficacy, and toxicity studies.

-